REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]2[CH:7]=[C:8](Br)[CH:9]=[C:10]3[C:14]=2[NH:13][N:12]=[CH:11]3)=[CH:4][C:3]2[CH:16]=[CH:17][CH:18]=[CH:19][C:2]1=2.C(N(CC)CC)C.[CH3:27][OH:28].CN(C)[CH:31]=[O:32]>>[CH3:27][O:28][C:31]([C:8]1[CH:9]=[C:10]2[C:14](=[C:6]([C:5]3[S:1][C:2]4[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=4[CH:4]=3)[CH:7]=1)[NH:13][N:12]=[CH:11]2)=[O:32]
|
Name
|
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)Br)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
dichloro[bis(triphenylphosphine)]palladium (II)
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with carbon monoxide
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl acetate (75 mL) and water (35 mL)
|
Type
|
CUSTOM
|
Details
|
then further purified by flash chromatography over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C2C=NNC2=C(C1)C1=CC2=C(S1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.37 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |